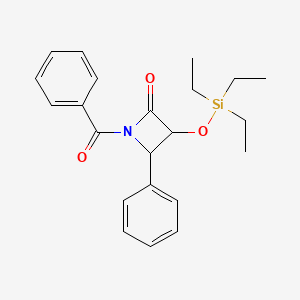

(+)-cis-1-Benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone

Description

(+)-cis-1-Benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone (CAS: 149249-91-2) is a chiral β-lactam compound belonging to the azetidinone class. Its molecular formula is C₂₂H₂₇NO₃Si, with a molecular weight of 381.54 g/mol . The compound features a cis-configuration at the 3- and 4-positions of the azetidinone ring, with a benzoyl group at position 1, a triethylsilyloxy (TES) protecting group at position 3, and a phenyl substituent at position 4. This stereochemistry and functionalization make it a valuable intermediate in the synthesis of bioactive molecules, particularly β-lactam antibiotics and protease inhibitors .

Properties

IUPAC Name |

1-benzoyl-4-phenyl-3-triethylsilyloxyazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3Si/c1-4-27(5-2,6-3)26-20-19(17-13-9-7-10-14-17)23(22(20)25)21(24)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFXBVOLZORTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Azetidinone Core

The core azetidinone ring can be constructed through a [2+2] cycloaddition of imines with ketenes or via intramolecular cyclization of suitable precursors:

Imine + Ketene → Azetidinone (via [2+2] cycloaddition)

Alternatively, intramolecular cyclization of β-amino acids or β-lactam precursors can be employed, with reaction conditions typically involving:

- Solvent: Tetrahydrofuran (THF), acetonitrile, or dichloromethane.

- Temperature: Room temperature to 0°C.

- Catalysts: Lewis acids like aluminum chloride or base catalysts for cyclization.

Benzoylation of the Nitrogen

The benzoyl group is introduced through acylation:

Azetidinone + Benzoyl chloride → N-Benzoyl-azetidinone

Reaction conditions:

- Solvent: Pyridine or triethylamine.

- Temperature: 0°C to room temperature.

- Catalyst: None required, but pyridine acts as both solvent and base.

Silyl Protection of the Hydroxyl Group

The hydroxyl at the 3-position is protected with triethylsilyl chloride (TESCl):

Azetidinone-OH + TESCl → Azetidinone-O-TES

Conditions:

- Solvent: Imidazole or pyridine.

- Temperature: Room temperature.

- Duration: Several hours to overnight for complete silylation.

Phenyl Group Introduction at the 4-Position

The phenyl substituent is introduced via Friedel-Crafts acylation:

Azetidinone + Phenyl chloride + AlCl₃ → 4-Phenyl-azetidinone derivative

Conditions:

- Solvent: Dichloromethane.

- Temperature: -20°C to 0°C.

- Reaction time: Several hours, monitored by TLC.

Representative Reaction Scheme

Step 1: Imine + Ketene → Azetidinone ring

Step 2: Nucleophilic acylation with benzoyl chloride → N-Benzoyl-azetidinone

Step 3: Silylation with TESCl + Imidazole → N-Benzoyl-3-TES-azetidinone

Step 4: Friedel-Crafts acylation with phenyl chloride → (+)-cis-1-Benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone

Data Tables and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Purpose | Notes |

|---|---|---|---|---|---|---|

| 1 | Imine + Ketene | THF or acetonitrile | Room temp to 0°C | 2-4 hours | Ring formation | Controlled addition of ketene |

| 2 | Benzoyl chloride + pyridine | Pyridine | 0°C to RT | 1-2 hours | N-Benzoylation | Excess benzoyl chloride ensures complete acylation |

| 3 | TESCl + imidazole | Dichloromethane | RT | 4-6 hours | Hydroxyl silylation | Excess TESCl for complete protection |

| 4 | Phenyl chloride + AlCl₃ | Dichloromethane | -20°C to 0°C | 4-8 hours | Phenyl substitution | Careful temperature control to prevent side reactions |

Research Findings and Optimization Strategies

- Reaction Efficiency: Use of excess acylating agents (benzoyl chloride) and silylating agents (TESCl) improves yields.

- Stereoselectivity: Chiral auxiliaries or catalysts can be employed to favor the cis-isomer configuration.

- Purification: Crystallization from suitable solvents (e.g., hexane, petroleum ether) or silica gel chromatography yields high-purity intermediates.

Chemical Reactions Analysis

Kinetic Resolution with Baccatin III Derivatives

The compound serves as a key intermediate in the kinetic resolution of β-lactams with 7-O-triethylsilylbaccatin III (7 ), a precursor to taxane anticancer agents. This reaction proceeds via nucleophilic ring-opening of the β-lactam by the C13 hydroxyl group of baccatin III, facilitated by strong bases such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (–45°C to 0°C) .

Reaction Conditions and Outcomes

| Base | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| LiHMDS | –45 | 41:1 | 85 |

| NaHMDS | –45 | 10:1 | 68 |

| LiHMDS | 0 | 29:1 | 81 |

-

Key Observations :

-

Steric Effects : The tert-butyldimethylsilyl (TBS) group at C3-OH outperforms TES and triisopropylsilyl (TIPS) groups in diastereoselectivity due to optimal steric bulk .

-

Substituent Influence : 4-tert-Butyl β-lactams (dr = 41:1) exhibit higher selectivity than 4-phenyl analogues (dr = 29:1) .

-

Base Dependency : LiHMDS enhances chelation between the β-lactam carbonyl and the C13 lithium alkoxide, improving selectivity over NaHMDS .

-

Role of the Triethylsilyl Protecting Group

The TES group at C3-OH serves dual purposes:

-

Steric Protection : Shields the hydroxyl group during coupling reactions, preventing undesired side reactions.

-

Regioselectivity Control : Directs nucleophilic attack to the β-lactam carbonyl rather than competing sites.

Deprotection of the TES group is achieved using hydrogen fluoride (HF)-pyridine, yielding hydroxylated intermediates for downstream functionalization .

Comparative Reactivity of Analogues

Structural modifications significantly impact reactivity:

| β-Lactam Substituent | C3 Protecting Group | Diastereoselectivity (dr) |

|---|---|---|

| 4-Phenyl | TES | 29:1 |

| 4-tert-Butyl | TBS | 41:1 |

| 4-Phenyl | TIPS | 35:1 |

-

Larger C4 substituents (e.g., tert-butyl) and moderately bulky C3 groups (e.g., TBS) maximize stereoselectivity .

Mechanistic Insights

The reaction mechanism involves:

-

Deprotonation : LiHMDS generates a lithium enolate at C13 of baccatin III.

-

Nucleophilic Attack : The enolate opens the β-lactam ring, forming a tetrahedral intermediate.

-

Ring Closure : Elimination of the TES-protected hydroxyl group yields the taxane skeleton.

Competing pathways, such as O–H insertion with water (forming 2,3-diketones), are minimized under anhydrous conditions .

Synthetic Workflow

-

Coupling : React (3R,4S)-1-benzoyl-3-TES-4-phenyl-2-azetidinone with 7-O-triethylsilylbaccatin III.

-

Deprotection : Remove TES using HF-pyridine.

-

Final Modification : Introduce acyl or other groups to complete the taxane structure .

Stability and Handling

Scientific Research Applications

(+)-cis-1-Benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of beta-lactam antibiotics.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+)-cis-1-Benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes involved in bacterial cell wall synthesis, leading to its potential use as an antibiotic.

Pathways Involved: It may inhibit the activity of transpeptidase enzymes, thereby preventing the cross-linking of peptidoglycan chains in bacterial cell walls.

Comparison with Similar Compounds

Comparison with Other β-Lactams: Benzathine Benzylpenicillin

Benzathine benzylpenicillin (CAS: 1538-09-6) is a bicyclic β-lactam antibiotic with a 4-thia-1-azabicyclo[3.2.0]heptane core . Key differences include:

- Core Structure: Benzylpenicillin has a fused bicyclic system, whereas the target compound is monocyclic. This difference impacts ring strain and reactivity; bicyclic β-lactams typically exhibit higher antibiotic activity due to enhanced binding to penicillin-binding proteins.

- Substituents : The target compound’s triethylsilyloxy group increases lipophilicity (logP ~4.5 estimated) compared to benzylpenicillin’s polar carboxylate and amine groups (logP ~1.7), which may affect pharmacokinetics .

| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| (+)-cis-1-Benzoyl-3-TES-4-Ph-2-azetidinone | Monocyclic β-lactam | 381.54 | Benzoyl, TES, Phenyl | Synthetic intermediate |

| Benzathine benzylpenicillin | Bicyclic β-lactam | 909.15 (salt form) | Thiazolidine, Carboxylate | Antibiotic |

Comparison with (±)-cis-1,5-Benzothiazepinone Derivatives

describes (±)-cis-2-(4-methoxyphenyl)-3-hydroxy-1,5-benzothiazepin-4(5H)-one derivatives . Although structurally distinct (benzothiazepine vs. azetidinone), both classes share synthetic relevance:

- Reactivity: The azetidinone’s β-lactam ring is more reactive toward nucleophilic attack than the benzothiazepinone’s seven-membered ring, enabling faster functionalization.

- Protective Groups: The TES group in the target compound offers superior stability under acidic conditions compared to the methoxy or hydroxyl groups in benzothiazepinones, which may require additional protection steps .

- Stereochemical Complexity: The (+)-cis configuration of the target compound provides enantiomeric purity critical for asymmetric synthesis, whereas (±)-cis benzothiazepinones require resolution for chiral applications .

Biological Activity

(+)-cis-1-Benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone, also known as (3R,4S)-1-benzoyl-4-phenyl-3-triethylsilyloxy-2-azetidinone, is a compound recognized for its role as an intermediate in the synthesis of paclitaxel, a widely used chemotherapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of (+)-cis-1-benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone is with a molecular weight of 373.55 g/mol. The compound features a unique azetidinone ring structure, which contributes to its biological properties.

Research indicates that (+)-cis-1-benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone exhibits biological activity primarily through its interaction with microtubules. It acts as an antineoplastic agent by stabilizing microtubules and preventing their depolymerization, similar to the mechanism of paclitaxel. This stabilization inhibits cell division, leading to apoptosis in cancer cells.

Biological Activity

-

Antitumor Activity :

- The compound has been studied for its potential antitumor effects, particularly in the context of paclitaxel synthesis. It serves as an impurity in paclitaxel production but retains some biological activity that may contribute to the overall efficacy of paclitaxel.

- In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells .

- Microtubule Interaction :

Case Studies and Experimental Data

Additional Observations

The compound has also been noted for its potential side effects and toxicity profiles in animal studies. While it exhibits significant antitumor activity, further studies are necessary to fully understand its pharmacokinetics and safety profile.

Q & A

Q. Table 1. Comparison of Synthetic Routes for Azetidinone Derivatives

Q. Table 2. Key Spectral Data for (+)-cis-1-Benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone Analogs

| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | Melting Point (°C) |

|---|---|---|---|

| 1-Benzoyl-3-silyloxy-azetidinone | 1.02 (t, Si–CH) | 172.1 (C=O) | 160–165 (dec.) |

| 4-Phenyl-2-azetidinone derivative | 7.25–7.45 (Ar–H) | 125.8–140.2 (Ar–C) | 176–178 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.